molecular formula C15H28O3 B583260 Bullatantriol CAS No. 99933-32-1

Bullatantriol

Cat. No. B583260
CAS RN: 99933-32-1
M. Wt: 256.386
InChI Key: JQHTXZNYHSCIFE-FPVZYODXSA-N
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Description

Bullatantriol is a sesquiterpenoid . It is a compound with immense potential in scientific research.


Molecular Structure Analysis

Bullatantriol has a molecular formula of C15H28O3 and an average mass of 256.381 Da . The exact molecular structure is not clearly mentioned in the available resources.

Scientific Research Applications

  • Structural and Chiroptical Investigation : Kutschabsky, Sandoval, and Ripperger (1985) established the constitution and relative configuration of Bullatantriol through X-ray analysis and chiroptical investigation of its 7-ketone derivative (Kutschabsky, Sandoval, & Ripperger, 1985).

  • Quantum Chemistry Study : Jing (2001) investigated Bullatantriol's equilibrium geometries, vibrational frequencies, bonding energies, and total energies, finding that 1β,4β,7α-trihydroxyeudesmane is more stable than Bullatantriol (Jing, 2001).

  • Chemical Constituents of Schisandra plena : Li et al. (2005) isolated a new sesquiterpenoid, plenoxide, and noted the need for revision of chemical shifts in compounds similar to Bullatantriol based on detailed 2D NMR data analysis (Li et al., 2005).

  • Study on Chimonanthus praecox Constituents : Wang et al. (2011) isolated sesquiterpenoids from Chimonanthus praecox, including Bullatantriol, and evaluated their cytotoxicity against human cancer cell lines (Wang et al., 2011).

  • Isolation from Homalomena Aromatica : Sung et al. (1992) isolated Bullatantriol from the roots of Homalomena aromatica, elucidating its structure through spectroscopic investigations (Sung et al., 1992).

  • Effect on Osteoblast Proliferation and Differentiation : Hu et al. (2008) investigated sesquiterpenoids from Homalomena occulta, including Bullatantriol, for their effect on stimulating osteoblast proliferation, differentiation, and mineralization in vitro (Hu et al., 2008).

  • Potential Antitumor and Pesticidal Activity : Ahammadsahib et al. (1993) studied Bullatacin, an analogue of Bullatantriol, showing its potential as an antitumor agent and insecticide due to its strong inhibition of mitochondrial electron transport (Ahammadsahib et al., 1993).

  • Cytotoxic Effects Against Cancer Cells : Oberlies et al. (1997) demonstrated the cytotoxic effects of Bullatacin, related to Bullatantriol, in multidrug-resistant human mammary adenocarcinoma cells (Oberlies et al., 1997).

Safety and Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Mechanism of Action

Target of Action

Bullatantriol, a sesquiterpenoid , primarily targets osteoblasts and BV2 cells . Osteoblasts are specialized cells responsible for bone formation, while BV2 cells are microglial cells used as a model for neuroinflammation studies.

Mode of Action

Bullatantriol interacts with its targets by promoting the proliferation and differentiation of osteoblasts . It also inhibits the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) in BV2 cells . This suggests that Bullatantriol may have anti-inflammatory properties.

Result of Action

The action of Bullatantriol results in the promotion of osteoblast proliferation and differentiation , which could potentially enhance bone formation. Additionally, its ability to inhibit LPS-induced NO production in BV2 cells suggests it may have a role in mitigating neuroinflammation.

properties

IUPAC Name

(3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-13(2,17)9-10-5-7-14(3)11(16)6-8-15(4,18)12(10)14/h10-12,16-18H,5-9H2,1-4H3/t10-,11-,12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHTXZNYHSCIFE-FPVZYODXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1C(CCC2O)(C)O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1[C@@](CC[C@H]2O)(C)O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50244351
Record name (+)-Bullatantriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99933-32-1
Record name (+)-Bullatantriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099933321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Bullatantriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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